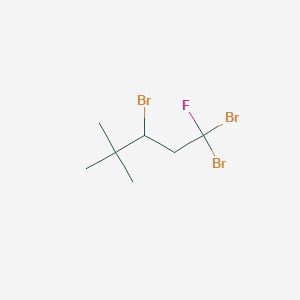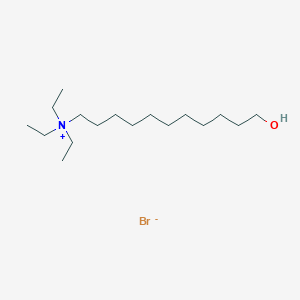
N,N,N-Triethyl-11-hydroxyundecan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Triethyl-11-hydroxyundecan-1-aminium bromide: is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a long hydrocarbon chain and a quaternary ammonium group, making it highly versatile in its interactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyl-11-hydroxyundecan-1-aminium bromide typically involves the quaternization of an amine with an alkyl halide. One common method includes the reaction of 11-hydroxyundecanoic acid with triethylamine in the presence of a brominating agent. The reaction conditions often require a solvent such as acetonitrile or dimethyl sulfoxide (DMSO) and may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N-Triethyl-11-hydroxyundecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium chloride (KCl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 11-oxo-undecan-1-aminium bromide, while substitution with iodide may produce N,N,N-Triethyl-11-hydroxyundecan-1-aminium iodide.
Applications De Recherche Scientifique
N,N,N-Triethyl-11-hydroxyundecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of surfactants and detergents, where its ability to reduce surface tension is beneficial.
Mécanisme D'action
The mechanism of action of N,N,N-Triethyl-11-hydroxyundecan-1-aminium bromide involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. Additionally, the compound can interact with proteins, altering their structure and function.
Comparaison Avec Des Composés Similaires
- N,N,N-Triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate
- N,N,N-Triethyl-2-(4-nitrophenyl)ethanaminium bromide
- N,N-diethyl-N-[2-(4-nitrophenyl)ethyl]octan-1-aminium bromide
Uniqueness: N,N,N-Triethyl-11-hydroxyundecan-1-aminium bromide is unique due to its long hydrocarbon chain and hydroxyl group, which confer distinct amphiphilic properties. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactants and drug delivery systems.
Propriétés
Numéro CAS |
500689-57-6 |
|---|---|
Formule moléculaire |
C17H38BrNO |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
triethyl(11-hydroxyundecyl)azanium;bromide |
InChI |
InChI=1S/C17H38NO.BrH/c1-4-18(5-2,6-3)16-14-12-10-8-7-9-11-13-15-17-19;/h19H,4-17H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
ZWWWMRHAXFBDJN-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCCCCCCCCCCO.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
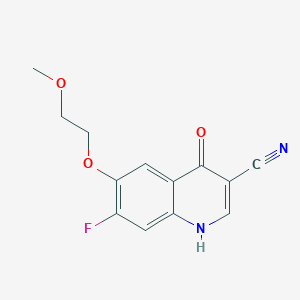
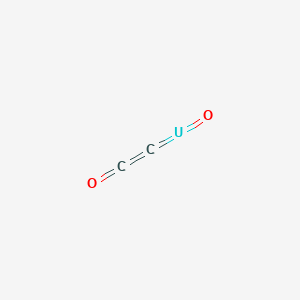
![6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14237146.png)
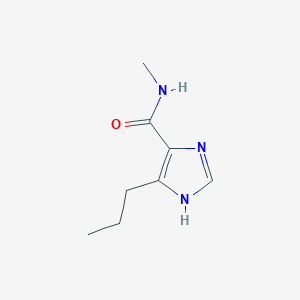
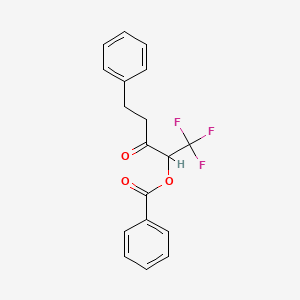
![N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14237155.png)
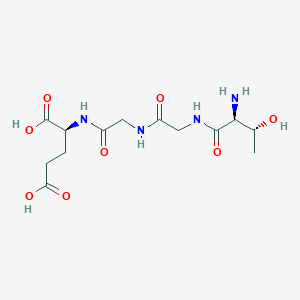
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14237163.png)
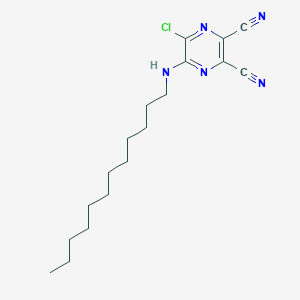
![(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14237172.png)
![2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate](/img/structure/B14237173.png)
